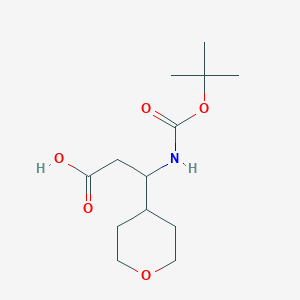
1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-Acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide, also known as 1-AP4, is a small molecule that has been studied extensively for its potential applications in scientific research. 1-AP4 is a synthetic molecule that is composed of a phenyl acetyl group, a morpholine ring, and a piperidine carboxamide group. It has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications. It has been used as a tool in drug discovery, as it can be used to identify new compounds that may have therapeutic effects. It has also been used to study the structure and function of proteins and other biological molecules. In addition, 1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide has been used in biochemistry and pharmacology to study the effects of drugs on cells and tissues.
Mécanisme D'action
1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide acts as an agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes, including appetite, sleep, and mood. When 1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide binds to the receptor, it causes the receptor to become activated, which leads to the release of a variety of neurotransmitters, including serotonin, dopamine, and norepinephrine. These neurotransmitters are then able to interact with other cells and tissues, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine, which can lead to improved mood, increased energy, and improved appetite. In addition, 1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it has been shown to be non-toxic and non-carcinogenic. The main limitation of 1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide is that it is not soluble in water, so it must be dissolved in an organic solvent prior to use.
Orientations Futures
1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide has many potential applications in scientific research. It could be used to develop new drugs for the treatment of mental health conditions, such as depression and anxiety. In addition, it could be used to study the structure and function of proteins and other biological molecules. It could also be used to study the effects of drugs on cells and tissues. Finally, it could be used to study the effects of environmental toxins on human health.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-16(24)17-2-4-19(5-3-17)23-9-6-18(7-10-23)20(25)21-8-11-22-12-14-26-15-13-22/h2-5,18H,6-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMUIXGBRZGHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde](/img/structure/B3038691.png)
![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine](/img/structure/B3038692.png)




![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)

![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)

![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)

